(3S)-4-oxo-4-piperidin-1-ylbutane-1,3-diamine
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Overview
Description
Dipeptidyl peptidase II inhibitors are a class of compounds that inhibit the activity of the enzyme dipeptidyl peptidase II. This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting dipeptidyl peptidase II, these compounds help to increase the levels of incretin hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipeptidyl peptidase II inhibitors typically involves the use of various scaffolds such as pyrazolopyrimidine, tetrahydropyridopyrimidine, uracil-based benzoic acid and esters, triazole-based, fluorophenyl-based, glycinamide, glycolamide, β-carbonyl 1,2,4-triazole, and quinazoline motifs . The synthetic routes often include substrate-based and non-substrate-based structure synthesis methods .
Industrial Production Methods
Industrial production of dipeptidyl peptidase II inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, esterification, and amide formation, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Dipeptidyl peptidase II inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically the desired dipeptidyl peptidase II inhibitors with specific functional groups that enhance their inhibitory activity .
Scientific Research Applications
Dipeptidyl peptidase II inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in research on metabolic pathways and hormone regulation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of dipeptidyl peptidase II inhibitors involves the inhibition of the dipeptidyl peptidase II enzyme, which is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme, the inhibitors increase the levels of these hormones, leading to enhanced insulin secretion and improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipeptidyl peptidase II inhibitors include:
Dipeptidyl peptidase IV inhibitors: These inhibitors also target the degradation of incretin hormones but act on a different enzyme.
Sodium-glucose cotransporter 2 inhibitors: These compounds reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys.
Uniqueness
Dipeptidyl peptidase II inhibitors are unique in their specific targeting of the dipeptidyl peptidase II enzyme, which allows for a more selective and potentially more effective regulation of incretin hormone levels compared to other inhibitors .
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
(2S)-2,4-diamino-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H19N3O/c10-5-4-8(11)9(13)12-6-2-1-3-7-12/h8H,1-7,10-11H2/t8-/m0/s1 |
InChI Key |
RKBKYSFKXFKBBM-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CCN)N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCN)N |
Origin of Product |
United States |
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